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Compound of Interest

5-Bromo-8-methoxy-2-
Compound Name:
methylquinoline

Cat. No.: B175217

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-8-methoxy-2-methylquinoline is a heterocyclic compound of significant interest in
medicinal chemistry. It serves as a crucial intermediate in the synthesis of a variety of bioactive
molecules, including potential antimalarial and anticancer agents.[1][2] Its quinoline core,
substituted with a bromine atom, a methoxy group, and a methyl group, provides a versatile
scaffold for further chemical modifications and the development of novel therapeutic agents.
These application notes provide a detailed protocol for the synthesis of 5-Bromo-8-methoxy-2-
methylquinoline, designed for researchers in organic synthesis and drug discovery.

Chemical Properties and Data

Property Value Reference
CAS Number 103862-55-1 [1]
Molecular Formula C11H10BrNO [1]
Molecular Weight 252.11 g/mol [1]
Melting Point 114°C [1]
Boiling Point 341°C [1]

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b175217?utm_src=pdf-interest
https://www.benchchem.com/product/b175217?utm_src=pdf-body
https://www.acgpubs.org/doc/2018080918243210-OC-1608-428.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9054321/
https://www.benchchem.com/product/b175217?utm_src=pdf-body
https://www.benchchem.com/product/b175217?utm_src=pdf-body
https://www.acgpubs.org/doc/2018080918243210-OC-1608-428.pdf
https://www.acgpubs.org/doc/2018080918243210-OC-1608-428.pdf
https://www.acgpubs.org/doc/2018080918243210-OC-1608-428.pdf
https://www.acgpubs.org/doc/2018080918243210-OC-1608-428.pdf
https://www.acgpubs.org/doc/2018080918243210-OC-1608-428.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Synthetic Strategy

The synthesis of 5-Bromo-8-methoxy-2-methylquinoline is proposed via a two-step process.
The first step involves the synthesis of the precursor, 8-methoxy-2-methylquinoline, through a
Doebner-von Miller reaction. This classic quinoline synthesis involves the reaction of an aniline
with an a,B-unsaturated carbonyl compound.[3][4] The subsequent step is the regioselective
bromination of the 8-methoxy-2-methylquinoline intermediate to yield the final product. The
electron-donating methoxy group at the 8-position directs the electrophilic substitution to the 5-
position (para) of the quinoline ring.

Experimental Workflow

Caption: Synthetic workflow for 5-Bromo-8-methoxy-2-methylquinoline.

Detailed Experimental Protocols
Protocol 1: Synthesis of 8-Methoxy-2-methylquinoline

This protocol is based on the principles of the Doebner-von Miller reaction for the synthesis of
2-methylquinolines.

Materials:

2-Methoxyaniline

o Crotonaldehyde

o Concentrated Hydrochloric Acid (HCI)
» Nitrobenzene (oxidizing agent)

e Sodium Hydroxide (NaOH) solution

¢ Dichloromethane (CH2Cl2)

e Anhydrous Sodium Sulfate (NazS0a)

¢ Round-bottom flask
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o Reflux condenser
e Separatory funnel
» Rotary evaporator
Procedure:

« In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated
hydrochloric acid to 2-methoxyaniline with stirring in an ice bath.

e To this mixture, add nitrobenzene.

» Slowly add crotonaldehyde to the reaction mixture with continuous stirring. The reaction is
exothermic and should be controlled by the rate of addition.

 After the addition is complete, heat the mixture to reflux for 3-4 hours.

o Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated
sodium hydroxide solution until the solution is basic.

o Extract the aqueous layer with dichloromethane (3 x 50 mL).
o Combine the organic layers and wash with brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure using a rotary evaporator.

e The crude product can be purified by column chromatography on silica gel using a mixture of
hexane and ethyl acetate as the eluent to afford pure 8-methoxy-2-methylquinoline.

Protocol 2: Synthesis of 5-Bromo-8-methoxy-2-
methylquinoline

This protocol is adapted from a similar, high-yield bromination of 8-methoxyquinoline.[5]

Materials:
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o 8-Methoxy-2-methylquinoline

e Bromine (Br2)

e Chloroform (CHCIs) or Dichloromethane (CHzCl2)
e 5% Sodium Bicarbonate (NaHCO3) solution
e Anhydrous Sodium Sulfate (NazSOa)

» Round-bottom flask

e Dropping funnel

o Magnetic stirrer

e Alumina for column chromatography

e Hexane

o Ethyl Acetate

Procedure:

Dissolve 8-methoxy-2-methylquinoline in chloroform or dichloromethane in a round-bottom
flask equipped with a magnetic stirrer and a dropping funnel.

e Prepare a solution of bromine in the same solvent.

e Add the bromine solution dropwise to the solution of 8-methoxy-2-methylquinoline at room
temperature over a period of 10-15 minutes in the dark.

 Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC).

e Upon completion of the reaction, wash the organic layer with a 5% sodium bicarbonate
solution (3 x 20 mL) to quench any unreacted bromine.
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by passing it through a short column of alumina, eluting with a
mixture of hexane and ethyl acetate to yield 5-Bromo-8-methoxy-2-methylquinoline as a
solid. A high yield is anticipated based on analogous reactions.[5]

Safety Precautions

» All experiments should be conducted in a well-ventilated fume hood.

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all
times.

Bromine is highly corrosive and toxic. Handle with extreme care.

Concentrated acids and bases are corrosive. Handle with appropriate care.

Organic solvents are flammable. Avoid open flames.

Characterization

The final product should be characterized by standard analytical techniques to confirm its
identity and purity. Recommended methods include:

e 1H NMR and 3C NMR Spectroscopy: To confirm the chemical structure and the position of
the bromine substituent.

o Mass Spectrometry: To determine the molecular weight and confirm the elemental
composition.

e Melting Point Analysis: To assess the purity of the compound.

Conclusion

The provided protocols offer a reliable and efficient pathway for the synthesis of 5-Bromo-8-
methoxy-2-methylquinoline. This valuable intermediate can be utilized in various downstream
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applications, particularly in the development of novel pharmaceuticals. Careful execution of
these procedures and adherence to safety guidelines are essential for successful synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylquinoline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b175217#synthesis-of-5-bromo-8-methoxy-2-
methylquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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